

Application Notes and Protocols: Mavelertinib and MET Inhibitor Combination Studies

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Compound of Interest					
Compound Name:	Mavelertinib				
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Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). One of the key mechanisms of resistance to third-generation EGFR TKIs, such as **Mavelertinib** (PF-06747775), is the amplification of the MET proto-oncogene. MET amplification leads to the activation of bypass signaling pathways, primarily the PI3K/AKT and MEK/ERK pathways, which allows cancer cells to survive and proliferate despite the inhibition of EGFR.

This has led to the investigation of combination therapies involving an EGFR TKI and a MET inhibitor to overcome this resistance mechanism. While direct clinical or preclinical studies on the combination of **Mavelertinib** with a MET inhibitor are not extensively available in published literature, the principle of dual EGFR and MET inhibition is well-established with other third-generation EGFR TKIs like osimertinib.[1][2] This document provides a summary of the rationale, available data from analogous studies, and detailed experimental protocols that can be adapted for the study of **Mavelertinib** in combination with MET inhibitors.

Rationale for Combination Therapy

Mavelertinib is a third-generation EGFR TKI designed to selectively inhibit both EGFR TKI-sensitizing and T790M resistance mutations.[1] However, tumors can develop resistance to



Mavelertinib through various mechanisms, including the activation of bypass signaling tracks. MET amplification is a frequently observed mechanism of resistance to third-generation EGFR TKIs.[3][4]

The MET receptor tyrosine kinase, when amplified, can be constitutively activated, leading to downstream signaling that is independent of EGFR.[5] This bypass signaling through pathways such as PI3K/AKT and MAPK/ERK can sustain tumor cell growth and survival, rendering EGFR inhibitors ineffective.[5] By co-administering a MET inhibitor with **Mavelertinib**, it is hypothesized that this bypass mechanism can be blocked, thereby restoring sensitivity to the EGFR TKI and leading to a more durable anti-tumor response.[1]

Data Presentation: Efficacy of EGFR TKI and MET Inhibitor Combinations in EGFR-Mutant, MET-Amplified NSCLC

The following tables summarize clinical data from studies investigating the combination of third-generation EGFR TKIs (analogous to **Mavelertinib**) with various MET inhibitors in patients with EGFR-mutant, MET-amplified NSCLC who have developed resistance to prior EGFR TKI therapy.

Table 1: Clinical Efficacy of EGFR TKI and MET Inhibitor Combination Therapy



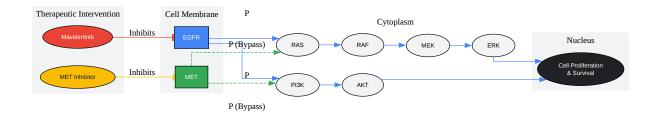
Study/Combin ation	Patient Population	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)	Reference
Osimertinib + Savolitinib (TATTON)	EGFR-mutant, MET-amplified NSCLC post- EGFR TKI	43.9%	5.4 months	[6]
Osimertinib + Crizotinib	EGFR-mutant, MET-amplified NSCLC post- EGFR TKI	74.4%	5.3 months	[5][6][7]
Osimertinib + MET Inhibitor (various)	EGFR-mutant, MET-amplified NSCLC post- Osimertinib	High clinical response rate reported	-	[4]
EGFR TKI + MET TKI (Real- world evidence)	EGFR-mutant, MET- overexpressed LUAD post- EGFR TKI	29.6%	7.3 months	[8]

Table 2: Adverse Events Associated with EGFR TKI and MET Inhibitor Combination Therapy



Study/Combination	Common Adverse Events (Grade ≥3)	Notes	Reference
Osimertinib + Savolitinib (TATTON)	Increased amylase, increased lipase	Generally manageable safety profile	[2]
Osimertinib + Crizotinib	Diarrhea, paronychia, rash	Most adverse events were grades 1-3	[9]
EGFR TKI + MET TKI (Retrospective analysis)	Pneumonitis	Main cause of treatment discontinuation	[6]

Signaling Pathways and Experimental Workflows Signaling Pathway: EGFR Resistance via MET Amplification

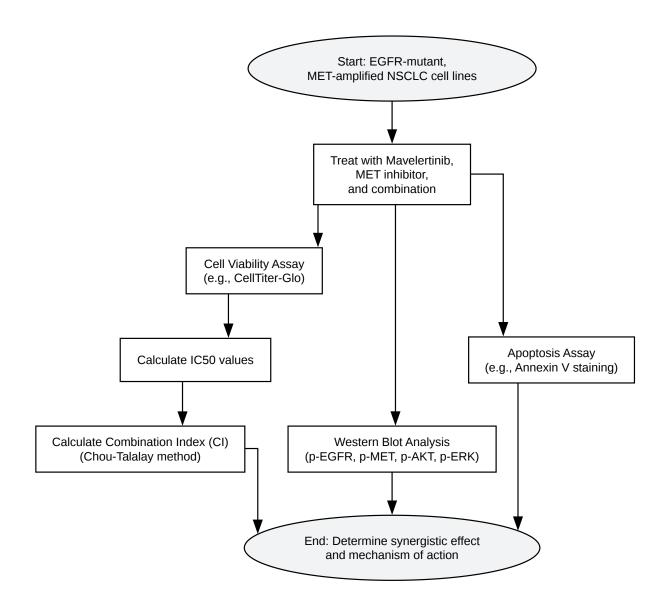


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Caption: EGFR signaling and MET amplification bypass pathway.

Experimental Workflow: In Vitro Synergy Assessment





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Methodological & Application





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